molecular formula C31H62O B1678345 16-Hentriacontanone CAS No. 502-73-8

16-Hentriacontanone

Cat. No.: B1678345
CAS No.: 502-73-8
M. Wt: 450.8 g/mol
InChI Key: UNRFDARCMOHDBJ-UHFFFAOYSA-N
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Description

16-Hentriacontanone (C₃₁H₆₂O), also known as palmitone, is a long-chain symmetrical ketone with a molecular weight of 450.82 g/mol and a CAS number of 502-73-8 . It is formed via ketonic decarboxylation of palmitic acid (C₁₆:₀) and stearic acid (C₁₈:₀), resulting in a 31-carbon backbone with a ketone group at the 16th position . This compound is naturally found in plants such as Tulbaghia violacea , Adiantum lunulatum , and Cassia fistula , and has demonstrated insecticidal, anti-cancer, and anti-convulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Hentriacontanone can be synthesized through the catalytic ketonization of palmitic acid. This process involves the use of transition metal oxides supported on zirconia oxide-based catalysts. The catalysts are prepared via a deposition–precipitation method followed by calcination at 550°C. The reaction is carried out at 340°C for 3 hours with a 5% catalyst loading onto pristine palmitic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar catalytic processes, with optimization for large-scale production. The use of metal oxide dopants such as manganese oxide, cobalt oxide, and lanthanum oxide on zirconia catalysts has shown promising results in enhancing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 16-Hentriacontanone primarily undergoes ketonization reactions. It can also participate in oxidation and reduction reactions, given its ketone functional group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to the corresponding alcohol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry

16-Hentriacontanone serves as a model compound in studies of long-chain ketones, particularly in understanding their reactivity and behavior in chemical reactions. Its synthesis can be achieved through catalytic ketonization of palmitic acid, utilizing transition metal oxides as catalysts, which enhances yields significantly .

Biology

In biological research, this compound is investigated for its role as a metabolite and its potential biological effects. Notably, it has been linked to anxiolytic-like effects in animal studies, suggesting that it may influence brain activity by modulating neurotransmitter systems . Furthermore, it has been identified as a significant component of cuticular wax in plants, contributing to plant defense mechanisms against environmental stressors.

Medicine

Research into the anticonvulsant properties of this compound indicates possible therapeutic applications in treating neurological disorders. Animal studies have shown that this compound can affect brain wave patterns, which may have implications for its use in anxiety and seizure management .

Industry

In industrial applications, this compound is utilized in the production of bio-based lubricants and other compounds. Its unique chemical structure allows it to serve as an effective lubricant additive, providing enhanced performance characteristics compared to traditional petroleum-based products.

Case Study 1: Anxiolytic Effects

A study published in Molecules explored the anxiolytic effects of palmitone (this compound) on mice. The results indicated that administration of palmitone led to significant changes in EEG profiles, suggesting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Plant Defense Mechanisms

Research examining the role of cuticular waxes in plants demonstrated that this compound is a major component influencing plant resilience against environmental stressors. The reduction of this compound was correlated with increased susceptibility to biotic stress, highlighting its importance in plant defense strategies .

Mechanism of Action

The mechanism of action of 16-Hentriacontanone, particularly its anticonvulsant properties, involves its interaction with molecular targets in the nervous system. It is believed to modulate neurotransmitter activity, thereby reducing the severity of seizures . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 16-Hentriacontanone with two related long-chain ketones: 14-Heptacosanone (C₂₇H₅₄O) and 18-Pentatriacontanone (C₃₅H₇₀O).

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Retention Time (GC/MS, min) Melting Point (°C) Key Applications
14-Heptacosanone 542-50-7 C₂₇H₅₄O 394.71 16.210 Not reported Paper sizing agents
This compound 502-73-8 C₃₁H₆₂O 450.82 24.745 84 Bioinsecticides, natural products
18-Pentatriacontanone 504-53-0 C₃₅H₇₀O 506.93 44.666 Not reported Paper sizing agents

Key Observations :

  • Molecular Weight and Retention Time: Retention time in GC/MS increases with molecular weight due to reduced volatility. This compound (24.745 min) elutes later than 14-Heptacosanone (16.210 min) but earlier than 18-Pentatriacontanone (44.666 min) .
  • Symmetry: this compound is symmetrical when derived from two palmitic acids, whereas 16-Tritriacontanone (C₃₃H₆₆O), another ketonic decarboxylation product of palmitic and stearic acids, is asymmetrical .

Insecticidal Activity

  • This compound: Exhibits potent insecticidal activity against Spodoptera frugiperda (fall armyworm) by inhibiting acetylcholinesterase (AChE) via hydrogen bonding with His480 and hydrophobic interactions with Trp83 and Tyr370 residues . Its docking score (-10.3 kcal/mol) matches the control ligand’s interaction profile .
  • Fatty Acids (e.g., 9,12-Octadecadienoic acid): Cause cell leakage and dehydration in insects but lack AChE-targeting specificity .
  • Pyridine Derivatives (e.g., 2,3-Dimethyl-5,6-diphenyl-1,7-dihydrodipyrrolo pyridine) : Induce paralysis but have higher mammalian toxicity risks .

Natural Occurrence and Pharmacological Potential

  • This compound: Found in medicinal plants with reported anti-cancer and sedative properties. However, its hydrophobicity limits solubility in biological assays, requiring lipid-based formulations for testing .
  • 14-Heptacosanone and 18-Pentatriacontanone: No documented pharmacological roles; primarily industrial .

Analytical Characterization

GC/MS Detection

  • This compound: Quantitative ion m/z 239; qualitative ions m/z 255, 450 .
  • 14-Heptacosanone: Quantitative ion m/z 211; qualitative ions m/z 227, 394 .
  • 18-Pentatriacontanone: Quantitative ion m/z 267; qualitative ions m/z 283, 506 .

Derivatives

  • Oxime Derivative (C₃₁H₆₃NO): Synthesized by reacting this compound with hydroxylamine. Higher molar mass (465.8 g/mol) and lipophilicity enhance reactivity in organic synthesis .

Biological Activity

16-Hentriacontanone, also known as palmitone, is a long-chain aliphatic ketone with the molecular formula C31H62OC_{31}H_{62}O. This compound has garnered attention due to its diverse biological activities, including antioxidant properties and potential therapeutic applications in neurology and oncology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C31H62OC_{31}H_{62}O
  • Molecular Weight : 450.84 g/mol
  • Melting Point : 82.0 to 86.0 °C
  • Physical State : Solid (white to light yellow powder)

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study assessing the DPPH free radical scavenging activity, it was found that various extracts containing this compound demonstrated varying levels of antioxidant activity.

Extract TypeIC50 (mg/mL)DPPH Scavenging Rate (%)
Ethanol Extract0.07695.79
Ethyl Acetate Extract0.34990.35
Petroleum Ether Extract1.51860.00

The ethanol extract showed the highest antioxidant activity, significantly outperforming other solvents, indicating the potential of this compound as a natural antioxidant .

Anxiolytic Effects

Recent studies have demonstrated that palmitone exhibits anxiolytic-like effects in animal models. In a controlled experiment, mice treated with palmitone showed increased time spent in open arms during the elevated plus-maze test, suggesting reduced anxiety levels.

Treatment GroupDose (mg/kg)Open Arm Time (seconds)
Vehicle-30
Palmitone3045
Diazepam160

The results indicated that palmitone's anxiolytic effect was comparable but slightly less effective than diazepam .

The anxiolytic effects of palmitone may be attributed to its interaction with GABAergic and serotonergic systems. Studies have shown that palmitone influences neurotransmitter levels and alters EEG profiles, indicating its role in modulating brain activity associated with anxiety .

Study on Antioxidant Potential

A study conducted on the antioxidant potential of various plant extracts containing this compound revealed that these extracts could inhibit oxidative stress markers in vitro. The findings suggest that the compound could be beneficial in developing natural antioxidant therapies for various diseases related to oxidative stress .

Neurological Research

In a neurological context, research on palmitone highlighted its ability to cross the blood-brain barrier and influence neurochemical pathways involved in anxiety and stress responses. This property suggests potential applications in treating anxiety disorders and related conditions .

Q & A

Basic Research Questions

Q. What are the optimal gas chromatography-mass spectrometry (GC-MS) parameters for detecting and quantifying 16-Hentriacontanone in complex matrices?

Methodological Answer: To detect this compound, use GC-MS with a non-polar capillary column (e.g., HP-5MS) and electron ionization (EI) at 70 eV. Key parameters include:

  • Retention time : 24.745 minutes (confirm with reference standards) .
  • Quantitative ion (m/z) : 239; qualitative ions (m/z) : 255, 450 for structural confirmation .
  • Calibration curves should be constructed using synthetic standards, and recovery tests performed to validate extraction efficiency (e.g., hydrolysis protocols for bound forms in matrices like paper or biological samples) .

Q. How can researchers synthesize this compound in laboratory settings?

Methodological Answer: A common synthesis route involves ketonic decarboxylation of fatty acids under controlled thermal conditions (e.g., 300–350°C). For example, heating palmitic acid (C16:0) in the presence of a catalyst (e.g., magnesium oxide) can yield symmetrical ketones like this compound . Purity can be verified via melting point analysis (84°C) and FT-IR spectroscopy to confirm the carbonyl stretch (~1715 cm⁻¹) .

Q. What solvent systems are suitable for dissolving this compound in experimental workflows?

Methodological Answer: Due to its low water solubility, use organic solvents such as ethanol, acetone, or chloroform. For biological assays, prepare stock solutions in ethanol (≥99% purity) and dilute in buffer systems containing surfactants (e.g., Tween-20) to prevent precipitation .

Advanced Research Questions

Q. What molecular interactions underlie this compound's inhibitory activity against acetylcholinesterase (AChE)?

Methodological Answer: Conduct molecular docking simulations (e.g., AutoDock Vina) to model interactions between this compound and AChE. Key steps:

  • Use the crystal structure of AChE (PDB ID 4EY7) and compare binding poses with control ligands (e.g., 9-(3-Iodobenzylamino)-1,2,3,4-Tetrahydroacridine).
  • Identify critical residues (e.g., His480 for hydrogen bonding; Trp83, Tyr370 for hydrophobic interactions) .
  • Validate computational results with in vitro enzyme inhibition assays (e.g., Ellman’s method) to measure IC₅₀ values .

Q. How can contradictions in thermal degradation studies of this compound be resolved?

Methodological Answer: Discrepancies in formation pathways (e.g., ketonic decarboxylation vs. oxidative pathways) require controlled replicate experiments with isotopic labeling (e.g., ¹³C-palmitic acid) to track carbon sources. Use thermogravimetric analysis (TGA) coupled with GC-MS to monitor decomposition products at incremental temperatures (e.g., 250–400°C). Compare results with archaeological or environmental samples to assess contextual relevance .

Q. What experimental designs are recommended for studying this compound's role in ancient lipid residues?

Methodological Answer: Apply archaeometric protocols :

  • Extract lipids from artifact matrices (e.g., pottery, bone) via solvent extraction (chloroform/methanol 2:1 v/v).
  • Derivatize with BSTFA to enhance GC-MS sensitivity for ketones.
  • Use principal component analysis (PCA) to differentiate this compound from other thermal markers (e.g., alkanes, esters) and correlate with heating conditions (e.g., bone-fueled hearths vs. ceramic firing) .

Q. How can researchers address variability in bioactivity assays of this compound?

Methodological Answer: Standardize bioassay conditions:

  • Use immortalized cell lines (e.g., SH-SY5Y for neuroactivity studies) with consistent passage numbers.
  • Pre-treat samples with activated charcoal to remove impurities affecting bioactivity .
  • Employ dose-response curves with triplicate technical replicates and negative controls (solvent-only) to distinguish baseline noise from true inhibitory effects .

Q. Methodological Best Practices

  • Data Validation : Cross-reference GC-MS results with NMR (¹³C, ¹H) for structural confirmation, especially when differentiating isomers .
  • Ethical Reporting : Adhere to CONSORT guidelines for transparency in experimental replication and data sharing .
  • Computational Reproducibility : Deposit docking parameters (grid size, scoring functions) in public repositories (e.g., Zenodo) to enable replication .

Properties

IUPAC Name

hentriacontan-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRFDARCMOHDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00198239
Record name Palmitone
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Molecular Weight

450.8 g/mol
Source PubChem
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Physical Description

Solid
Record name Palmitone
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CAS No.

502-73-8
Record name 16-Hentriacontanone
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Record name 16-HENTRIACONTANONE
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Melting Point

82 - 83 °C
Record name Palmitone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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